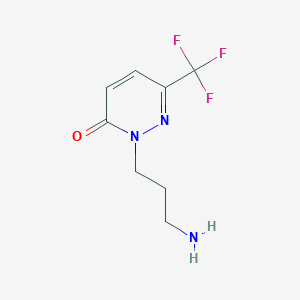
2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
The compound “2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of an aminopropyl group and a trifluoromethyl group suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The aminopropyl and trifluoromethyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The aminopropyl group would be attached to one of the carbon atoms in the ring, and the trifluoromethyl group would be attached to another carbon atom in the ring .Chemical Reactions Analysis
As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. The aminopropyl group could act as a nucleophile in substitution reactions, and the trifluoromethyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridazine ring and the aminopropyl and trifluoromethyl groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Building Blocks
One study discusses a strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a trifluoromethyl-containing building block. This approach demonstrates the utility of trifluoromethyl groups in constructing pyrrole derivatives through azirine ring expansion, which could be related to the synthesis routes of similar compounds like 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one (Khlebnikov et al., 2018).
Novel Heterocyclic Structures
Another study focuses on synthesizing novel heterocyclic compounds, such as 1‐methyl‐7‐(trifluoromethyl)‐1H‐pyrido[2,3‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxide, showcasing the versatility of trifluoromethyl groups in medicinal chemistry and heterocyclic synthesis (Coppo & Fawzi, 1998).
Applications in Drug Discovery
The development of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine highlights the potential for creating diverse chemical structures with applications in drug discovery. This research demonstrates the regioselectivity and versatility of trifluoromethyl-substituted compounds in synthesizing polyfunctional systems (Pattison et al., 2009).
Derivatives and Chemical Transformations
The synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols and derived fluorinated heterocycles further exemplifies the role of trifluoromethyl groups in accessing fluorinated derivatives with potential biological activity. These compounds serve as intermediates for developing novel organic molecules with enhanced properties (Attanasi et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-aminopropyl)-6-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O/c9-8(10,11)6-2-3-7(15)14(13-6)5-1-4-12/h2-3H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZLLPPMWKCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



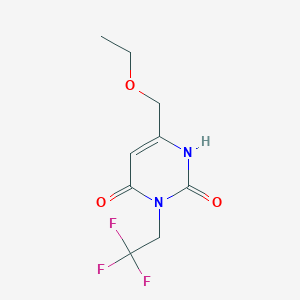
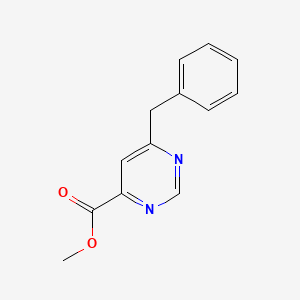
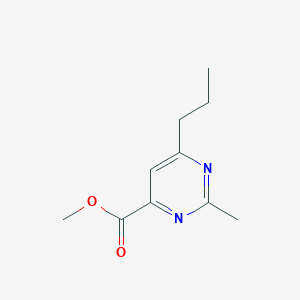
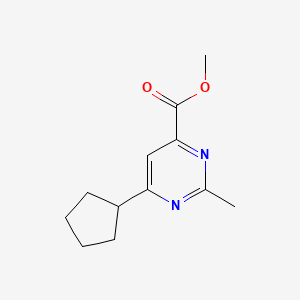




![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)
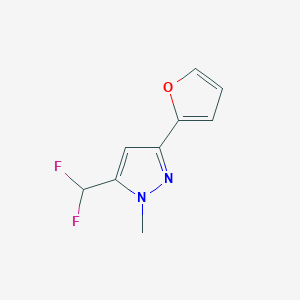
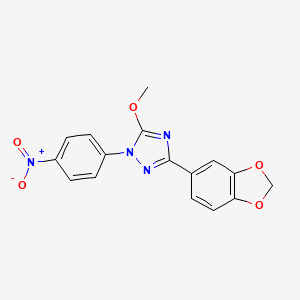


![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)